3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It belongs to the class of benzoxaboroles, which are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and nitrogen atoms in its structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
The primary targets of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-3-methanamine, are sterol-containing cytoplasmic membranes of pathogens . These targets play a crucial role in maintaining the structural integrity of the pathogens.
Mode of Action
The compound interacts with its targets, specifically the sterol-containing cytoplasmic membranes of pathogens, leading to the death of the fungal cells . This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are involved in immune responses and inflammation, and their dysregulation can lead to pathological changes in skin structure and barrier function, as seen in conditions like psoriasis and atopic dermatitis .
Pharmacokinetics
It’s worth noting that the compound’s ability to penetrate the skin and its low cytotoxicity make it a promising candidate for topical application .
Result of Action
The compound’s action results in the inhibition of cytokine release, leading to a decrease in inflammation and pathological changes in skin structure . It has been shown to have high antifungal activity and low cytotoxicity, making it a potential treatment for conditions like psoriasis and atopic dermatitis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to effectively penetrate the skin, suggesting that it may be particularly effective in environments where it can come into direct contact with the affected area . .
Biochemical Analysis
Cellular Effects
It has been reported that benzoxaboroles can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoxaboroles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common method involves the cyclization of ortho-aminophenylboronic acid derivatives under specific conditions to form the benzoxaborole ring. The aminomethyl group can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole core.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Benzoxaboroles, including this compound, are investigated for their potential as therapeutic agents, particularly in antifungal and antibacterial treatments.
Industry: The compound can be used in the development of advanced materials with unique properties, such as sensors and catalysts.
Comparison with Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal activity.
Crisaborole: A phosphodiesterase-4 inhibitor used in the treatment of atopic dermatitis.
Other Benzoxaboroles: Various derivatives with different substituents on the benzoxaborole ring.
Uniqueness: 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the aminomethyl group, which can enhance its reactivity and interaction with biological targets. This structural feature distinguishes it from other benzoxaboroles and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFETVOAAGXSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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